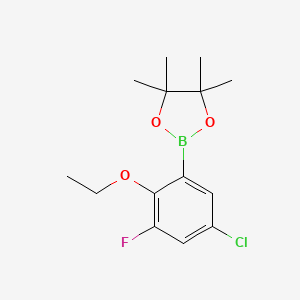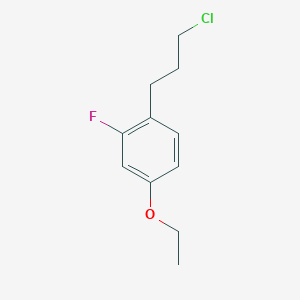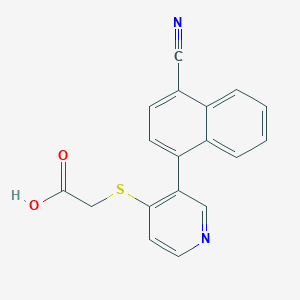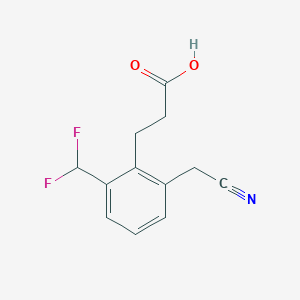
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile is a chemical compound with a complex structure that includes a carboxyethyl group, a difluoromethyl group, and a phenylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable phenylacetonitrile derivative with difluoromethylating agents under controlled conditions. The carboxyethyl group can be introduced through subsequent reactions involving carboxylation or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The carboxyethyl and difluoromethyl groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Carboxyethyl)phenylacetonitrile: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
3-(Difluoromethyl)phenylacetonitrile:
2-(2-Carboxyethyl)-3-methylphenylacetonitrile: Contains a methyl group instead of a difluoromethyl group, leading to different steric and electronic effects.
Uniqueness
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile is unique due to the presence of both the carboxyethyl and difluoromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H11F2NO2 |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
3-[2-(cyanomethyl)-6-(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11F2NO2/c13-12(14)10-3-1-2-8(6-7-15)9(10)4-5-11(16)17/h1-3,12H,4-6H2,(H,16,17) |
Clé InChI |
JGCZADDATSQYAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)F)CCC(=O)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


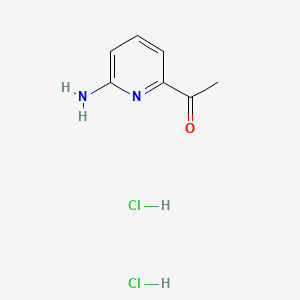
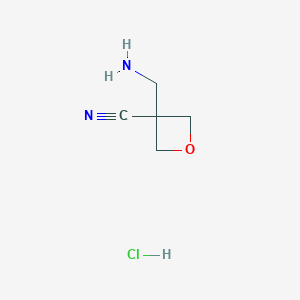
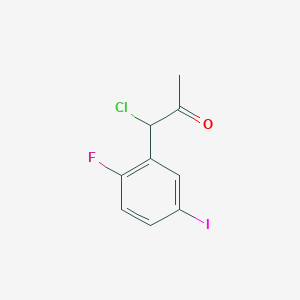
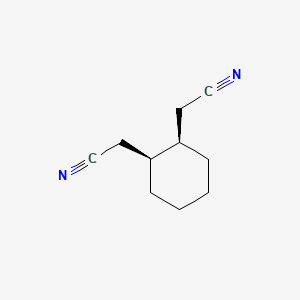

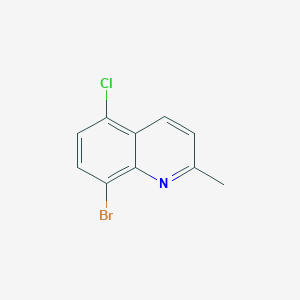
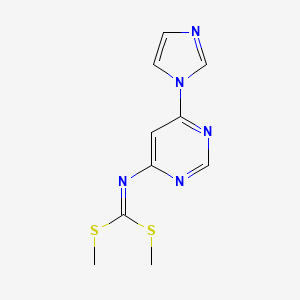
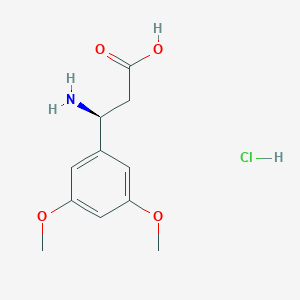
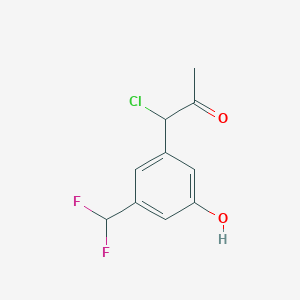
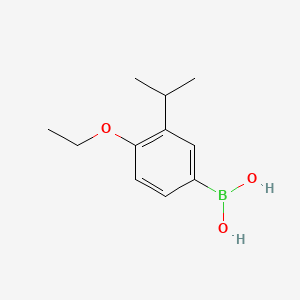
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
